molecular formula C20H17NO5S2 B2997837 (E)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 638137-86-7

(E)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

Cat. No. B2997837
CAS RN: 638137-86-7
M. Wt: 415.48
InChI Key: FESYXZABNCGZDN-LFIBNONCSA-N
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Description

(E)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C20H17NO5S2 and its molecular weight is 415.48. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid), which are structurally related to the given compound, exhibit promising antimicrobial activities. These derivatives have been tested against a variety of bacteria, mycobacteria, and fungi, showing significant activity particularly against mycobacteria, including Mycobacterium tuberculosis, and against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship studies suggest that the presence of specific substituents enhances their antimicrobial efficacy (Krátký, Vinšová, & Stolaříková, 2017; Trotsko et al., 2018).

Anticancer Activity

A series of 4-thiazolidinone derivatives, related to the chemical structure , has been synthesized and evaluated for their anticancer potential. These studies have identified several compounds within this class that exhibit significant anticancer activity, demonstrating the potential of these derivatives as therapeutic agents against various cancer cell lines (Deep et al., 2014).

Aldose Reductase Inhibition

Derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids have been studied for their aldose reductase inhibitory action, a key target for managing diabetic complications. These compounds have shown potent inhibition of aldose reductase, with some derivatives being more effective than the clinically used inhibitor epalrestat. This suggests their potential application in treating diabetic complications by inhibiting the polyol pathway involved in glucose metabolism (Kučerová-Chlupáčová et al., 2020).

Herbicidal Activity

The herbicidal activity of related thiazolidinone and imidazolidinone derivatives has been explored, with some compounds showing efficacy against various plant species. These findings highlight the potential use of these derivatives in agricultural applications to control weed growth (Han et al., 2011).

Safety and Hazards

Sigma-Aldrich sells these related compounds as-is and makes no representation or warranty whatsoever with respect to these products . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-2-26-15-10-12(8-9-14(15)22)11-16-18(23)21(20(27)28-16)17(19(24)25)13-6-4-3-5-7-13/h3-11,17,22H,2H2,1H3,(H,24,25)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESYXZABNCGZDN-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid

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